![molecular formula C16H13N3O2 B2931883 N-((6-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide CAS No. 2034337-35-2](/img/structure/B2931883.png)
N-((6-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains a furan ring, a pyridine ring, and an isonicotinamide group . Compounds with similar structures have been studied for their potential biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized via multi-component reactions . For instance, new sugar hydrazones and their derived oxadiazolyl acyclic nucleoside analogs incorporating pyridine, furan or thiophene have been synthesized .Applications De Recherche Scientifique
Anti-Tubercular Agent
This compound has been investigated for its potential as an anti-tubercular agent . Research suggests that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC50) in the low micromolar range . This is particularly important as tuberculosis remains a major global health challenge, and the development of new drugs is critical due to the emergence of drug-resistant strains of the bacterium.
Anti-Cancer Activity
Compounds related to “N-((6-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide” have been studied for their anti-cancer properties , especially against lung carcinoma cell lines (A549) . The cytotoxic effects of these compounds on cancer cells can lead to the development of new therapeutic agents for treating lung cancer, which is one of the leading causes of cancer-related deaths worldwide.
Cytotoxicity Evaluation
The evaluation of cytotoxicity on human cells, such as HEK-293 (human embryonic kidney) cells, is a crucial step in drug development . It ensures that the compounds are not toxic to human cells, which is essential for any potential pharmaceutical application.
Molecular Docking Studies
Molecular docking studies: are performed to understand the interactions at the molecular level between the compound and the target proteins . This helps in predicting the affinity and activity of the compound, which is vital for rational drug design and can lead to the optimization of the compound for better efficacy and reduced side effects.
Crystal Development
The development of single crystals for certain derivatives allows for detailed structural analysis . This can provide insights into the molecular geometry and intermolecular interactions, which are important for understanding the compound’s pharmacological properties.
Mécanisme D'action
Mode of Action
The compound’s structure suggests it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Pharmacokinetics
The compound’s bioavailability, half-life, and clearance rate remain to be determined .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
Propriétés
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c20-16(13-3-6-17-7-4-13)19-10-12-1-2-15(18-9-12)14-5-8-21-11-14/h1-9,11H,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUJZHJPAQOALK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CNC(=O)C2=CC=NC=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.